molecular formula C7H13ClN2O2 B3027226 [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride CAS No. 1255717-77-1

[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride

Cat. No.: B3027226
CAS No.: 1255717-77-1
M. Wt: 192.64
InChI Key: HHBQYLYSNXVSSQ-UHFFFAOYSA-N
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Description

[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride: is a chemical compound with the molecular formula C7H13ClN2O2 and a molecular weight of 192.64 g/mol . This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a biological probe to study enzyme activities.
  • Used in the development of biomolecular sensors .

Medicine:

  • Explored for its potential antimicrobial and antifungal properties.
  • Studied for its role in drug delivery systems .

Industry:

Safety and Hazards

The safety information for “[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride” indicates that it has a hazard classification of Acute Tox. 4 Oral . The signal word is Warning . It’s important to handle this compound with care and follow all safety protocols.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride typically involves the reaction of imidazole derivatives with methoxyethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)

    Substitution reagents: Halides, Sulfonates

Major Products:

Mechanism of Action

The mechanism of action of [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride involves its interaction with biological targets such as enzymes and receptors . The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects , including antimicrobial activity and modulation of biochemical pathways .

Comparison with Similar Compounds

  • (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride
  • (1-Cyclohexyl-1H-imidazol-5-yl)methanol
  • (1-Ethyl-1H-imidazol-2-yl)methanol

Comparison:

Properties

IUPAC Name

[3-(2-methoxyethyl)imidazol-4-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-11-3-2-9-6-8-4-7(9)5-10;/h4,6,10H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBQYLYSNXVSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC=C1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-77-1
Record name 1H-Imidazole-5-methanol, 1-(2-methoxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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